Neoamphimedine

Description

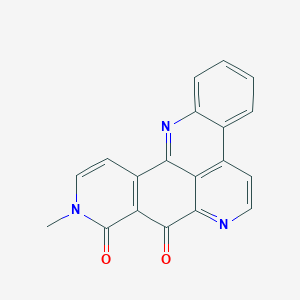

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H11N3O2 |

|---|---|

Molecular Weight |

313.3 g/mol |

IUPAC Name |

5-methyl-5,10,20-triazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,9,11,13(21),14,16,18-nonaene-6,8-dione |

InChI |

InChI=1S/C19H11N3O2/c1-22-9-7-12-15(19(22)24)18(23)17-14-11(6-8-20-17)10-4-2-3-5-13(10)21-16(12)14/h2-9H,1H3 |

InChI Key |

HHTUKGISODJJKH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C1=O)C(=O)C3=NC=CC4=C3C2=NC5=CC=CC=C45 |

Synonyms |

neoamphimedine |

Origin of Product |

United States |

Chemical Profile of Neoamphimedine

Structure and Physicochemical Properties

This compound is a pentacyclic aromatic alkaloid. clockss.org Its structure is isomeric to amphimedine (B1664939), with a different fusion pattern of the pyridinone moiety to the acridone (B373769) core. clockss.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₈N₃O₅ |

| Molecular Weight | 392.1246 g/mol |

Note: The molecular weight is based on the [M+H]⁺ ion. acs.org

Biosynthesis

The biosynthesis of pyridoacridine alkaloids is a topic of ongoing research. It is hypothesized that a significant number of "undiscovered" alkaloids from this family exist, based on biosynthetic considerations. mdpi.com

Total Synthesis

The limited availability of this compound from its natural source has necessitated the development of total synthesis strategies to provide sufficient material for biological evaluation. nih.govmdpi.com The first total synthesis of this compound was reported, confirming its structure and providing a means to produce the compound in the laboratory. acs.orgnih.govfigshare.com

Biosynthetic Hypotheses and Pathways

Proposed Biogenetic Routes to the Pyridoacridine Skeleton

The core of all pyridoacridine alkaloids, including neoamphimedine, is the 11H-pyrido[4,3,2-mn]acridine scaffold. nih.gov The prevailing hypothesis for its biogenesis posits that the amino acid L-tryptophan is the primary precursor. A proposed pathway suggests that tryptophan undergoes oxidative cleavage of its indole (B1671886) ring to form kynurenine (B1673888). researchgate.net This intermediate is a common theme in the biosynthesis of various quinoline-containing natural products.

One proposed route suggests that kynurenine, in the presence of acetic acid, can form a quinolinone intermediate. researchgate.net This quinolinone is then believed to react with another amino acid or a derivative thereof to construct the rest of the polycyclic system. researchgate.net An alternative, widely considered biomimetic approach, points to kynuramine (B1673886) and a C6-C2 unit, such as o-benzoquinone or its precursor catechol, as the key building blocks. nih.gov The condensation of these two units would form the characteristic tetracyclic core of many pyridoacridine alkaloids.

Further complexity in the pyridoacridine family arises from subsequent modifications. Styelsamine D, for instance, is considered a pivotal intermediate in the biogenesis of many related alkaloids. researchgate.net The various structural analogues found in nature are thought to arise from a divergent pathway originating from a few common, central intermediates. researchgate.net The biosynthesis of this compound likely follows this general scheme, starting from tryptophan and proceeding through key intermediates that are subsequently cyclized and functionalized to yield the final pentacyclic structure.

Table 1: Proposed Precursors in Pyridoacridine Skeleton Biosynthesis

| Precursor/Intermediate | Proposed Role |

|---|---|

| L-Tryptophan | Primary building block, source of the quinoline (B57606) moiety. researchgate.net |

| Kynurenine | Oxidized product of tryptophan, key intermediate. researchgate.net |

| Kynuramine | Proposed key intermediate for condensation. nih.gov |

| o-Benzoquinone/Catechol | C6-C2 unit proposed to condense with kynuramine. nih.gov |

Enzymatic Transformations Implicated in this compound Biosynthesis

The proposed biogenetic routes from simple precursors to the complex this compound structure necessitate a series of specific enzymatic transformations. While the exact enzymes from the source organisms have not been isolated and characterized, the required reactions point to the involvement of several major enzyme classes.

The conversion of tryptophan to kynurenine is a well-known metabolic step catalyzed by oxidoreductases, specifically tryptophan 2,3-dioxygenase or indoleamine 2,3-dioxygenase. Subsequent steps to form the quinolinone core would involve cyclases and dehydratases. The crucial condensation step, for example between kynuramine and a dopamine-derived quinone, is likely facilitated by an oxidative enzyme, possibly a laccase or a tyrosinase, which can generate the reactive quinone species and catalyze the subsequent coupling reactions.

Oxidation: Generation of reactive intermediates like quinones from phenolic precursors (e.g., dopamine (B1211576), catechol). nih.govauckland.ac.nz

Condensation: Formation of C-N and C-C bonds, such as in the reaction between an amine (from kynuramine) and a carbonyl group or quinone.

Cyclization: Intramolecular ring closure to form the polycyclic aromatic system.

Aromatization: Dehydrogenation steps to yield the stable, flat aromatic structure characteristic of pyridoacridines.

Chemoenzymatic synthesis approaches have begun to utilize enzymes to perform some of these key transformations, such as using 4-dimethylallyltryptophan synthase for prenylation on related indole alkaloids or employing oxidoreductases for selective hydroxylations, underscoring the feasibility of these proposed enzymatic steps. nih.govbeilstein-journals.org

Relevance of Biosynthetic Insights for Biomimetic Synthesis Strategies

Understanding the hypothetical biosynthetic pathways of pyridoacridine alkaloids has been instrumental in designing efficient laboratory syntheses, a field known as biomimetic or bio-inspired synthesis. researchgate.netengineering.org.cnbeilstein-journals.org This strategy aims to mimic nature's elegant and often highly efficient routes to construct complex molecules. engineering.org.cn By replicating the proposed key bond-forming events of biosynthesis, chemists can often devise more concise and effective synthetic pathways compared to traditional linear syntheses.

A prime example is the biomimetic synthesis of alkaloids from the styelsamine and cystodytin families, which are structurally related to this compound. These syntheses often employ a key oxidative coupling reaction between kynuramine and a functionalized dopamine derivative, mirroring the proposed biosynthetic condensation. nih.govauckland.ac.nz This single, powerful step can construct the core tetracyclic skeleton in one pot.

Similarly, bio-inspired syntheses of demethyldeoxyamphimedine, deoxyamphimedine, and amphimedine (B1664939) have been successfully developed. acs.orgnih.gov These routes often start from tryptophan or its derivatives and utilize reactions that mimic the proposed biological cyclizations and condensations. The synthesis of styelsamine D, a presumed central biosynthetic intermediate, followed by its reaction with formaldehyde (B43269) to yield other alkaloids, provides strong support for the biosynthetic hypothesis and demonstrates the power of this approach. nih.gov The development of such synthetic routes is critical, as the isolation of these compounds from their natural marine sources typically provides very low yields, hindering further study. bohrium.com Thus, biosynthetic hypotheses not only provide a fascinating glimpse into how nature builds complex molecules but also serve as a direct blueprint for synthetic chemists to access these valuable compounds. researchgate.net

Table 2: Key Biomimetic Reactions in Pyridoacridine Synthesis

| Biomimetic Reaction | Description | Relevance to Biosynthesis |

|---|---|---|

| Oxidative Coupling | Reaction of kynuramine with a dopamine-derived quinone. auckland.ac.nz | Mimics the proposed condensation of the two primary biosynthetic building blocks. |

| Pictet-Spengler type Reaction | Reaction of an amine (e.g., from styelsamine D) with an aldehyde (e.g., formaldehyde). nih.gov | Mimics the formation of the final piperidine (B6355638) ring found in many pyridoacridines. |

Retrosynthetic Analysis and Key Disconnection Strategies

The architectural complexity of this compound, a pentacyclic pyridoacridine alkaloid, necessitates a carefully planned synthetic approach. Retrosynthetic analysis, the process of mentally deconstructing a target molecule into simpler, readily available starting materials, has been central to devising successful synthetic routes. lkouniv.ac.innumberanalytics.comic.ac.ukchemistry.coach

For this compound, the primary retrosynthetic disconnection occurs at the B-ring of the pyridoacridine core. acs.orgnih.govacs.org This strategic break simplifies the pentacyclic structure into a crucial diazaanthracene intermediate. The forward reaction from this intermediate involves the reduction of a nitro group to an amine, followed by an oxidation step that generates a reactive quinone. This quinone intermediate then undergoes dehydration with the amine to construct the B-ring, completing the tetracyclic system. acs.orgnih.govacs.org

A more formidable challenge in the synthesis of this compound has been the construction of the E-ring, a 1-(2H)-isoquinolone system. acs.orgnih.gov A hetero Diels-Alder reaction, a key strategy in the synthesis of the parent compound amphimedine, proved unsuitable for forming the specific isomer required for this compound. acs.orgnih.govacs.orgclockss.org Consequently, alternative disconnection strategies for the E-ring were developed. The most successful approach involves disconnecting the E-ring to reveal a carboxylic acid functionality at the 7-position of a precursor quinoline ring. nih.govacs.org In the synthetic direction, this involves introducing the acid, converting it to an amide using methylamino acetaldehyde (B116499) dimethyl acetal (B89532), and then executing an acid-catalyzed intramolecular cyclization to forge the final E-ring. nih.govacs.orgnih.gov This methodology is notable because it allows for potential derivatization by using different N-substituted amino acetals, which is valuable for structure-activity relationship (SAR) studies. acs.org

Evolution of Total Synthesis Methodologies

The journey to an efficient synthesis of this compound has been marked by significant evolution, with initial routes establishing feasibility but suffering from low yields, paving the way for later, more streamlined and productive protocols.

Initial Synthetic Approaches and Challenges

Several key challenges contributed to the low efficiency of these early syntheses. A significant hurdle was the construction of the A and D rings of the quinolone core. The initial LaBarbera synthesis employed a Knorr cyclization, a reaction that involves treating a β-keto amide with polyphosphoric acid. nih.gov This method was described as "cumbersome" due to the use of viscous polyphosphoric acid and generally gave poor yields. mdpi.comnih.gov The formation of the unique 1-(2H)-isoquinolone E-ring was another major difficulty. The LaBarbera route utilized a multi-step sequence involving a Sandmeyer reaction to install a nitrile group, which was then hydrolyzed to a carboxylic acid, amidated, and finally cyclized. nih.govnih.gov The Kubo synthesis approached the E-ring construction via a Bischler-Napieralski cyclization. nih.gov Both of these pioneering routes highlighted the need for a more efficient and higher-yielding synthetic strategy to access this compound in quantities sufficient for further biological investigation. mdpi.comnih.gov

Advancements in High-Yield Total Synthesis Protocols

Comparison of this compound Total Syntheses

| Reported by | Year | Number of Steps | Overall Yield | Key E-Ring Strategy | Reference |

|---|---|---|---|---|---|

| LaBarbera et al. | 2007 | 12 | 2% | Sandmeyer / Amidation / Cyclization | nih.govmdpi.comnih.gov |

| Kubo et al. (Nakahara) | 2012 | 12 | 6% | Bischler-Napieralski Cyclization | nih.govmdpi.comnih.gov |

| LaBarbera et al. (Li) | 2014 | 10 | 25% | Acid-Catalyzed Ring Closure | mdpi.comnih.govresearchgate.net |

Strategic Use of Ring-Forming Reactions (e.g., Diels-Alder, Knorr Cyclization, Stille Coupling)

The construction of the complex, fused ring system of this compound relies on a series of powerful ring-forming reactions. The choice and application of these reactions have evolved to maximize efficiency and yield.

Diels-Alder Reaction : While the hetero-Diels-Alder reaction was a successful strategy for constructing the E-ring of the regioisomeric parent compound, amphimedine, it was determined that there is no precedent for this reaction to form the 1-(2H)-isoquinolone ring required for this compound. acs.orgnih.govacs.orgmdpi.com Thus, this approach was not viable.

Knorr Cyclization : This reaction was used in the first total synthesis to form the quinolone core (A and D rings). nih.gov The reaction involves the acid-catalyzed cyclization of a β-keto amide. nih.govwikipedia.org However, this step proved to be low-yielding and cumbersome, prompting its replacement in later-generation syntheses. mdpi.comnih.gov

Stille Coupling : The palladium-catalyzed Stille cross-coupling reaction became a cornerstone of the improved, high-yield synthesis. mdpi.comnih.govwikipedia.org It was employed to create the crucial C-C bond linking the two aromatic systems that would ultimately form the A/D and B/C rings. Specifically, the coupling of a quinolone triflate intermediate with trimethyl(2-nitrophenyl)stannane proceeded in an excellent 83% yield, demonstrating the power of this method for constructing complex biaryl systems. mdpi.comresearchgate.netresearchgate.net

Suzuki Coupling : As an alternative to the Stille reaction, the Suzuki coupling was also explored for the key biaryl bond formation. mdpi.comnih.gov This involved coupling a quinolone bromide intermediate with 2-nitrophenyl boronic acid. For scaled-up syntheses, a two-step sequence of bromination followed by Suzuki coupling was preferred over the one-step Stille coupling to avoid the use of highly toxic organotin reagents. mdpi.comresearchgate.net

Meldrum's Acid/Thermal Cyclization : In the most efficient synthesis, the Knorr cyclization was supplanted by a two-step process involving the reaction of an aniline (B41778) with Meldrum's acid and trimethyl orthoformate, followed by a thermal ring closure in diphenyl ether to construct the quinolone ring system. nih.govmdpi.comnih.gov

Pomeranz-Fritsch-type Cyclization : The final E-ring in the Ireland and improved LaBarbera syntheses was formed via an acid-catalyzed ring closure of an amide precursor, a type of Pomeranz-Fritsch-type reaction, to generate the isoquinolone ring. nih.govmdpi.com

Key Ring-Forming Reactions in this compound Synthesis

| Reaction | Ring(s) Formed | Use in Synthesis | Comment | Reference |

|---|---|---|---|---|

| Knorr Cyclization | A/D | Initial Synthesis | Low yield, cumbersome conditions. | nih.govmdpi.comnih.gov |

| Stille Coupling | Links A/D to B/C precursor | Improved Synthesis | High yield (83%) for key biaryl bond formation. | mdpi.comnih.gov |

| Suzuki Coupling | Links A/D to B/C precursor | Improved Synthesis (alternative) | Alternative to Stille coupling to avoid toxic tin reagents. | mdpi.comnih.govresearchgate.net |

| Meldrum's Acid / Thermal Cyclization | A/D | Improved Synthesis | Replaced Knorr cyclization, high yield (78% over 3 steps). | mdpi.comnih.gov |

| Acid-Catalyzed Cyclization | E | Initial & Improved Syntheses | Forms the final isoquinolone ring. | nih.govmdpi.com |

| Diels-Alder Reaction | E | Not Used | Not suitable for the 1-(2H)-isoquinolone isomer of this compound. | acs.orgacs.orgclockss.org |

Development of Synthetic Routes for Structural Analogues and Derivatives

The potent biological activity of pyridoacridine alkaloids has spurred considerable interest in the synthesis of structural analogues to explore structure-activity relationships (SAR) and develop compounds with improved therapeutic properties. nih.govnih.gov

Design and Synthesis of Modified Pyridoacridine Scaffolds

The synthetic routes established for the total synthesis of this compound are inherently adaptable for the creation of analogues. The chemistry developed, particularly for the challenging E-ring, provides a platform for generating derivatives with modified pyridoacridine scaffolds. acs.orgnih.gov For example, the strategy of amidating a carboxylic acid precursor with an amino acetaldehyde dimethyl acetal and subsequent cyclization allows for the introduction of various substituents on the nitrogen of the E-ring by simply using different N-substituted acetals. acs.org This flexibility is crucial for probing how changes to this part of the molecule affect its biological function. The synthesis of diverse analogues is a key strategy in medicinal chemistry to optimize the cytotoxic properties observed in natural products like this compound, potentially leading to new therapeutic agents. nih.govopenaccessjournals.com

Chemical Modifications for Structure-Activity Relationship Investigations

The unique mode of action of this compound as a topoisomerase II catalytic inhibitor that induces DNA catenation has spurred interest in understanding the structural features essential for its bioactivity. researchgate.netmdpi.com Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of analogues, are crucial in elucidating these features and in guiding the development of more potent and selective anticancer agents. Research in this area has focused on modifications of the core pyridoacridine skeleton and the substituent groups.

One of the key observations is that minor structural alterations can lead to significant changes in biological activity. For instance, this compound's regioisomer, amphimedine, which differs in the arrangement of the heteroatoms in the E-ring, is largely inactive, highlighting the critical importance of the specific arrangement of the pyridone ring in this compound for its interaction with topoisomerase II. Furthermore, deoxyamphimedine, which lacks the E-ring pyridone oxygen, exhibits a completely different mechanism of action, causing DNA damage through the generation of reactive oxygen species, independent of topoisomerase II. researchgate.net

Systematic SAR studies have begun to explore the impact of various modifications on the cytotoxic and topoisomerase II inhibitory activities of this compound analogues. A study by Tafech et al. involved the synthesis of a series of novel pentacyclic pyridoquinoxalinedione analogues and their evaluation against a panel of human cancer cell lines. nih.gov These studies provide initial insights into the pharmacophore of this compound.

The in vitro cytotoxic activities of these synthetic analogues were assessed against several cancer cell lines, including colon carcinoma (Caco-2, HCT-116), prostate cancer (PC-3), and non-small cell lung cancer (NCI-H460). The results, summarized in the table below, indicate that while some analogues display cytotoxicity, their potency varies, suggesting that specific structural elements are key for activity.

Table 1: In Vitro Cytotoxicity of this compound Analogues

| Compound | Caco-2 (IC₅₀ µM) | HCT-116 (IC₅₀ µM) | PC-3 (IC₅₀ µM) | NCI-H460 (IC₅₀ µM) | Human Fibroblast (Toxicity) |

|---|---|---|---|---|---|

| Compound 9 | 15 | 15 | 15 | 10 | No noticeable toxicity |

| Compound 11 | - | - | - | - | No apparent selectivity |

| Compound 12 | - | - | - | - | No apparent selectivity |

Data sourced from Tafech et al. (2021). nih.gov

Compound 9 from this series demonstrated a noteworthy profile, with moderate cytotoxicity against the tested cancer cell lines and, importantly, a lack of significant toxicity towards normal human fibroblasts, suggesting a degree of cancer cell selectivity. nih.gov In contrast, compounds 11 and 12 did not show this selectivity. nih.gov

Furthermore, the inhibitory activity against human DNA topoisomerase II was investigated for some of these analogues. The pentacyclic compound 12 was found to inhibit topoisomerase II at a concentration of 100 µM, in a manner comparable to the known topoisomerase II inhibitor doxorubicin. nih.gov This finding suggests that the synthesized pentacyclic scaffold retains the ability to interact with the target enzyme, although likely with lower affinity than the parent compound, this compound.

These initial SAR studies underscore the importance of the intact and specific pentacyclic structure of this compound for its potent and unique biological activity. The data suggests that while modifications can lead to compounds with cytotoxic properties, maintaining the precise arrangement of the A-E rings and the nature of the substituents is critical for high-potency topoisomerase II inhibition and the desirable safety profile of being non-toxic to healthy cells. Further synthesis and evaluation of a broader range of analogues are necessary to fully map the pharmacophore and to design new derivatives with improved therapeutic potential.

Conclusion

Neoamphimedine stands out as a marine-derived pyridoacridine alkaloid with significant potential. Its unique mechanism of action as an ATP-competitive inhibitor of topoisomerase IIα and its potent, broad-spectrum cytotoxicity against cancer cells underscore its importance in the field of marine natural product chemistry and drug discovery. The development of efficient total synthesis routes has been crucial in enabling detailed biological studies. Continued research into this compound and its analogues may lead to the development of novel therapeutic agents for the treatment of cancer.

Molecular and Cellular Biological Activities: Mechanistic Elucidation

Elucidation of Topoisomerase IIα Interaction Mechanisms

The primary molecular target of neoamphimedine is topoisomerase IIα (Topo IIα), a crucial nuclear enzyme responsible for managing DNA topology during essential cellular processes like replication, transcription, and chromosome segregation. mdpi.comnih.gov However, the mode of interaction of this compound with Topo IIα is distinct from that of well-known Topo II poisons.

ATP-Competitive Inhibition of Topoisomerase IIα ATPase Domain

A key feature of this compound's activity is its role as an ATP-competitive inhibitor of the ATPase domain of human Topo IIα. mdpi.comnih.govnih.gov This mechanism is a departure from many other Topo II inhibitors and is a critical aspect of its biological function. The binding of ATP to the N-terminal ATPase domain of Topo IIα is a prerequisite for the enzyme's catalytic cycle, which involves the creation and re-ligation of double-stranded DNA breaks. nih.gov

Research has demonstrated that this compound directly competes with ATP for binding to this domain. nih.gov This competitive inhibition has been substantiated through molecular modeling and biochemical assays, which show that as the concentration of this compound increases, the apparent Michaelis constant (Km) of Topo IIα for ATP also increases linearly. nih.gov This mode of action effectively halts the enzyme's catalytic activity by preventing the necessary conformational changes that are fueled by ATP hydrolysis. mdpi.com Computational docking studies have further illuminated the specifics of this interaction, suggesting that the positioning of a carbonyl moiety on the E ring of the this compound structure is pivotal for its potent binding to the ATPase site. mdpi.comnih.gov

Distinct Induction of Topoisomerase II-Mediated DNA Catenation

Unlike many other Topo II inhibitors that either stabilize the cleavage complex or prevent DNA binding, this compound exhibits a unique ability to induce Topo II-mediated DNA catenation, which is the linking of circular DNA molecules into a network. acs.orgcapes.gov.br This effect is dependent on the presence of active Topo IIα. capes.gov.br In vitro studies have shown that this compound promotes the formation of high-molecular-weight DNA complexes, an effect that is not observed with its inactive regioisomer, amphimedine (B1664939). mdpi.comcapes.gov.br

This induction of catenation is a direct consequence of its inhibitory action on the enzyme's normal function. By blocking the ATPase activity, this compound effectively traps the enzyme in a state that favors the interlinking of DNA strands, rather than their decatenation (unlinking), which is essential for chromosome segregation during mitosis. nih.govmdpi.com This novel mechanism of promoting DNA aggregation and catenation through Topo IIα is a hallmark of this compound's action. capes.gov.br

Differentiation from Topoisomerase II Poisons (e.g., Cleaved Complex Stabilization)

A crucial distinction in the mechanism of this compound is that it does not function as a Topoisomerase II poison. mdpi.comcapes.gov.br Topo II poisons, such as etoposide (B1684455) and doxorubicin, exert their cytotoxic effects by stabilizing the "cleavable complex," a transient intermediate where Topo IIα is covalently bound to the 5' ends of the cleaved DNA. nih.govmdpi.com This stabilization leads to an accumulation of double-strand DNA breaks, which triggers a DNA damage response and ultimately apoptosis. nih.govmdpi.com

In contrast, this compound does not stabilize this cleavable complex. nih.govcapes.gov.br Its mechanism as a catalytic inhibitor, specifically targeting the ATP-binding site, circumvents the direct DNA damage associated with Topo II poisons. mdpi.com This fundamental difference is significant because the DNA damage caused by poisons can lead to chromosomal translocations and secondary malignancies. mdpi.com By acting as an ATP-competitive inhibitor, this compound offers a different strategy for targeting Topo IIα that may avoid some of the deleterious side effects associated with conventional Topo II poisons. mdpi.com

Investigation of Cellular Biological Responses

The unique molecular interactions of this compound with Topo IIα translate into distinct and potent cellular responses, primarily characterized by cell cycle arrest and the induction of programmed cell death.

Induction of G2-M Cell Cycle Arrest

A significant cellular consequence of this compound treatment is the induction of cell cycle arrest in the G2-M phase. mdpi.comnih.gov The decatenation of newly replicated sister chromatids by Topo IIα is an absolute requirement for their proper segregation during mitosis. nih.govmdpi.com By inhibiting the decatenation activity of Topo IIα, this compound effectively creates a checkpoint at the G2 to M transition, preventing cells from entering mitosis. mdpi.comresearchgate.net

Fluorescence-activated cell sorting (FACS) analysis of cancer cells treated with this compound has consistently shown a statistically significant increase in the population of cells in the G2-M phase. mdpi.comresearchgate.net For instance, treatment of SW48 colorectal cancer cells with this compound led to a marked accumulation of cells in G2-M. mdpi.com This G2-M arrest is a direct outcome of the inhibition of Topo IIα-dependent chromatin decatenation and is a key component of this compound's cytotoxic effect. mdpi.com Interestingly, this specific cell cycle arrest mechanism is not typically recapitulated by Topo II poisons like etoposide, further highlighting the unique mode of action of this compound. mdpi.comresearchgate.net

| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2-M |

| SW48 | Control | 55 | 25 | 20 |

| SW48 | This compound (0.60 μM, 48h) | 55 | 15 | 30 |

This table presents illustrative data based on published findings, showing the shift in cell cycle phase distribution upon treatment with this compound. mdpi.com

Mechanisms Leading to Apoptosis Induction

Beyond inducing cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death. mdpi.comnih.gov While the precise signaling cascades are a subject of ongoing research, the sustained G2-M arrest and the inability of the cell to resolve the catenated DNA state likely trigger the intrinsic apoptotic pathway. cellsignal.comthe-scientist.com

Interactions with DNA Repair and Regulatory Proteins

This compound's mechanism of action is intricately linked to its modulation of key enzymes involved in DNA topology and repair. Its primary target is topoisomerase IIα (TopoIIα), an essential enzyme for resolving DNA tangles during replication and chromosome segregation. nih.govnih.gov However, unlike many conventional anticancer agents that trap the TopoIIα-DNA complex, this compound exhibits a novel mode of inhibition. nih.gov

Circumvention of Metnase-Enhanced Topoisomerase IIα Activity

A critical aspect of this compound's activity is its ability to overcome the influence of Metnase, a DNA repair protein that enhances the activity of TopoIIα and can confer resistance to conventional TopoIIα poisons. nih.govnih.gov Metnase interacts with TopoIIα, promoting its DNA decatenation function, which is the process of unlinking intertwined DNA circles. nih.gov This enhanced activity can be a factor in the development of multidrug resistance in cancer cells that overexpress Metnase. nih.gov

Research has demonstrated that this compound potently inhibits the DNA decatenation activity of TopoIIα, even in the presence of Metnase. nih.govnih.gov This is a significant finding, as it suggests that this compound could be effective in tumors where resistance to other TopoIIα inhibitors has developed due to high Metnase levels. frontiersin.org The mechanism behind this circumvention lies in the distinct binding sites of this compound and Metnase on the TopoIIα enzyme. frontiersin.orgresearchgate.net this compound functions as an ATP-competitive inhibitor, binding to the ATPase domain of TopoIIα. nih.govmdpi.com This is a different binding region than that used by Metnase, meaning that Metnase does not interfere with the binding of this compound. frontiersin.orgresearchgate.net

In vitro studies have shown that this compound can inhibit the proliferation of cells with enhanced Metnase expression, with a reported IC50 value of 0.5 μM. nih.gov Furthermore, the presence of Metnase appears to increase the inhibitory activity of this compound, suggesting that the interaction between Metnase and TopoIIα may alter the conformation of the enzyme in a way that enhances this compound's binding affinity. researchgate.net This unique ability to bypass a known drug resistance mechanism highlights the therapeutic potential of this compound.

Comparative Analysis of Biological Potency and Selectivity within Pyridoacridine Derivatives

The pyridoacridine family of marine alkaloids is extensive, with over a hundred identified natural and synthetic derivatives. nih.govresearchgate.net These compounds share a characteristic planar, electron-deficient aromatic ring system, which contributes to their general cytotoxicity, often attributed to non-specific DNA intercalation. nih.gov However, significant variations in biological activity and mechanism of action exist among these derivatives, underscoring the importance of specific structural features.

This compound stands out among its peers due to its unique mechanism of action. nih.govfigshare.com While many pyridoacridines exhibit cytotoxicity, this compound is thus far the only member of this family known to induce TopoIIα-mediated DNA catenation at low concentrations and act as an ATP-competitive inhibitor of the enzyme. nih.govmdpi.com In stark contrast, its isomer, amphimedine, does not induce DNA aggregation or catenation and shows no significant anti-neoplastic activity in vivo. nih.gov This highlights a remarkable degree of structural specificity for this unique biological activity.

The broader class of pyridoacridines displays a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties. beilstein-journals.orgresearchgate.net The cytotoxicity of these compounds can vary significantly based on slight modifications to the pyridoacridine skeleton. researchgate.net For instance, the cytotoxic potency of some derivatives is altered by the presence and nature of substituents on the A and E rings of the molecule. researchgate.net

The table below provides a comparative overview of the cytotoxic potency of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| SW48 | Colorectal | 6 |

| HCT-116 | Colorectal | Data not available in provided sources |

| KB | Epidermoid-Nasopharyngeal | Data not available in provided sources |

| Breast Cancer Lines | Breast | Potent (nM IC50 values) |

| Lung Cancer Lines | Lung | Potent (nM IC50 values) |

| Leukemia Lines | Leukemia | Potent (nM IC50 values) |

This data underscores the potent cytotoxic nature of this compound across a range of cancer types, with particular efficacy noted against colorectal cancer cell lines. mdpi.com The unique mechanism of action, coupled with its ability to circumvent a key drug resistance pathway, positions this compound as a promising lead compound for further investigation and development in oncology.

Structure Activity Relationship Sar Studies

Identification of Essential Structural Features for Biological Activity

The pentacyclic pyridoacridine core of neoamphimedine is a key pharmacophore responsible for its biological effects. nih.gov However, specific structural features are critical in defining its potent and unique mechanism of action.

Role of the E-Ring Carbonyl Position in Topoisomerase IIα Binding and Activity

A pivotal element for the biological activity of this compound is the precise positioning of the carbonyl group on the E-ring. nih.gov This feature is directly implicated in its interaction with the ATPase domain of human TopoIIα. nih.govresearchgate.net Molecular docking studies have revealed that the E-ring carbonyl of this compound forms a crucial hydrogen bond with the Ser148 residue within the ATPase binding site. nih.gov This interaction is fundamental for the potent inhibitory activity of this compound.

The significance of this carbonyl position is starkly highlighted when comparing this compound to its inactive isomer, amphimedine (B1664939). In amphimedine, the carbonyl group is located at a different position on the E-ring (position 3), which prevents the formation of the critical hydrogen bond with Ser148. nih.gov This alteration in structure leads to a loss of biological activity. nih.gov

| Compound | Carbonyl Position (E-Ring) | Interaction with Ser148 (TopoIIα) | Biological Activity (TopoIIα Inhibition) |

| This compound | 11 | Hydrogen Bond | Potent Inhibitor |

| Amphimedine | 3 | No Hydrogen Bond | Inactive |

Comparative SAR Analysis with Regioisomers and Related Chemotypes (e.g., Amphimedine)

Comparative analysis of this compound with its regioisomers and other related pyridoacridine alkaloids has been instrumental in delineating the structural requirements for anticancer activity.

As established, the most striking comparison is with amphimedine . Despite having the same molecular formula and core structure, the different placement of the E-ring carbonyl renders amphimedine biologically inactive as an antitumor agent. researchgate.netnih.gov This underscores the high degree of structural specificity required for TopoIIα inhibition.

Another relevant compound for comparison is deoxyamphimedine . While structurally similar, its mechanism of action differs from this compound. Deoxyamphimedine is believed to exert its cytotoxic effects through the generation of reactive oxygen species (ROS), a mechanism independent of topoisomerase enzymes. nih.gov This highlights how subtle structural modifications within the pyridoacridine scaffold can lead to distinct biological outcomes.

Studies on various synthetic analogues have further refined the SAR of this class of compounds. For instance, modifications to the A-ring have been explored. The introduction of a hydroxyl group at the C-3 position, as seen in 3-hydroxy-deoxyamphimedine, has been documented, expanding the chemical diversity of this family. semanticscholar.org The synthesis of such analogs allows for a more comprehensive understanding of how different substituents on the pentacyclic core influence cytotoxicity and the mechanism of action. nih.gov

| Compound | Key Structural Difference from this compound | Primary Mechanism of Action | Antitumor Activity |

| This compound | - | TopoIIα Inhibition (ATP-competitive) | Potent |

| Amphimedine | Regioisomer (different E-ring carbonyl position) | Inactive | Inactive |

| Deoxyamphimedine | Lacks the E-ring carbonyl | ROS Generation | Active |

Computational Approaches and Molecular Docking Studies in SAR Elucidation

Computational methods, particularly molecular docking, have played a crucial role in elucidating the SAR of this compound at a molecular level. nih.gov These in silico techniques provide insights into the binding interactions between this compound and its molecular target, TopoIIα, which are often difficult to obtain through experimental methods alone.

Molecular docking studies have successfully predicted and rationalized the binding mode of this compound within the ATPase domain of TopoIIα. researchgate.netnih.gov These models have been fundamental in identifying the key hydrogen bond between the E-ring carbonyl of this compound and the Ser148 residue of the enzyme. nih.gov

Furthermore, these computational approaches have been instrumental in explaining the inactivity of the regioisomer, amphimedine. Docking simulations show that when the carbonyl is in the 3-position, the crucial hydrogen bond with Ser148 is lost. nih.gov This loss repositions amphimedine within the binding site in a perpendicular orientation compared to this compound, leading to the loss of favorable pi-cation interactions and the introduction of an unfavorable steric clash with a magnesium ion in the active site. nih.gov

The predictive power of molecular docking has also been used to calculate the binding energies of these compounds. For instance, the calculated binding energy for this compound with TopoIIα was found to be significantly more favorable (-61.8 kcal/mol) compared to that of amphimedine (-39.4 kcal/mol), further corroborating the experimental findings and emphasizing the decisive role of the E-ring carbonyl's position. researchgate.net These computational insights are invaluable for the rational design of new, potentially more potent, pyridoacridine-based TopoIIα inhibitors.

Preclinical Efficacy Evaluation in Model Systems

Assessment of Antiproliferative Activity in In Vitro Cancer Cell Line Panels

Neoamphimedine has demonstrated potent cytotoxic effects across a variety of human cancer cell lines. Its antiproliferative activity is notable, with IC50 values—the concentration of a drug that inhibits a biological process by 50%—often falling in the nanomolar range. researchgate.netmdpi.com This indicates a high degree of potency against cancer cells in laboratory settings.

A comprehensive study detailed the cytotoxic profile of this compound against a panel of human cancer cell lines, including those from breast, colorectal, lung, and leukemia cancers. mdpi.com The compound was found to be cytotoxic, meaning it kills the cancer cells, rather than just halting their proliferation (cytostatic). mdpi.com This cytotoxic action is mediated through the induction of G2-M cell cycle arrest and apoptosis, or programmed cell death. mdpi.com

Particularly noteworthy is this compound's significant potency against colorectal cancer cell lines, with one of the lowest reported IC50 values being 6 nM. mdpi.com The table below summarizes the reported IC50 values for this compound in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal | 6 |

| SW620 | Colorectal | Not Specified |

| HT29 | Colorectal | Not Specified |

| MCF7 | Breast | Not Specified |

| NCI-H460 | Lung | Not Specified |

| K562 | Leukemia | Not Specified |

| HEK293 | Human Embryonic Kidney | 800 |

| HEK293-Metnase | Human Embryonic Kidney (Metnase overexpressing) | 500 |

Evaluation of Antitumor Efficacy in In Vivo Xenograft Models (Non-Human)

The promising in vitro activity of this compound prompted its evaluation in non-human, in vivo models to assess its antitumor efficacy in a more complex biological environment. Studies utilizing xenograft models, where human cancer cells are implanted into immunodeficient mice, have provided evidence of this compound's potential to inhibit tumor growth.

Specifically, this compound has been shown to be as efficacious as some clinically used topoisomerase II poisons in reducing the growth of HCT-116 (human colorectal carcinoma) and KB (human oral carcinoma) xenograft tumors in mice. nih.govresearchgate.net These findings are significant as they demonstrate that the potent in vitro cytotoxicity translates to a tangible antitumor effect in a living organism. While detailed quantitative data from these xenograft studies, such as tumor growth inhibition percentages, are not extensively published in the readily available literature, the qualitative reports of its efficacy support its continued investigation. mdpi.com

Characterization of Resistance Mechanisms and Multidrug Resistance Profiles (Excluding Pgp-Dependent MDR Substrate Specificity)

A critical aspect of preclinical drug evaluation is understanding how cancer cells might develop resistance to the new agent. This compound has been investigated in the context of known multidrug resistance (MDR) mechanisms.

One of the most common ways cancer cells develop resistance is by overexpressing efflux pumps that actively remove chemotherapy drugs from the cell, reducing their intracellular concentration and thus their effectiveness. However, studies have indicated that this compound is not a substrate for the P-glycoprotein (Pgp) efflux pump, a major contributor to MDR. researchgate.net This suggests that cancer cells overexpressing Pgp may not exhibit cross-resistance to this compound.

Furthermore, this compound's unique mechanism of action as an ATP-competitive inhibitor of topoisomerase IIα may allow it to circumvent other resistance pathways. mdpi.commdpi.com Topoisomerase IIα is a crucial enzyme for DNA replication and a well-established target for anticancer drugs. Resistance to conventional topoisomerase II poisons can arise from the activity of the DNA repair protein Metnase, which enhances topoisomerase IIα activity. mdpi.comresearchgate.net Encouragingly, this compound has been shown to potently inhibit topoisomerase IIα-dependent DNA decatenation even in the presence of Metnase. nih.gov In fact, cell proliferation assays demonstrated that this compound could inhibit the growth of cells with enhanced Metnase activity, with an IC50 of 0.5 µM in HEK293-Metnase cells. nih.gov This suggests that this compound may be effective against tumors that have developed resistance to other topoisomerase II inhibitors through Metnase overexpression. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives

Development of Next-Generation Neoamphimedine Analogues with Enhanced Specificity

A significant focus of future research is the rational design and synthesis of this compound analogues with improved specificity and better drug-like properties. health.mil While this compound has shown potent cytotoxicity against a range of cancer cell lines, enhancing its selectivity for cancer cells over healthy cells is crucial for minimizing potential side effects. nih.govmdpi.com

Researchers are actively exploring structure-activity relationships (SAR) to identify which parts of the this compound molecule are essential for its biological activity. nih.govnih.gov By modifying the core pyridoacridine structure, scientists aim to develop derivatives with increased potency and a more favorable therapeutic index. nih.gov For instance, the synthesis of various analogues allows for the investigation of how different functional groups impact the compound's interaction with its molecular targets. The development of derivatives is also aimed at improving stability, a key factor for any potential therapeutic agent. health.mil

Exploration of Additional Molecular Targets and Cellular Pathways

While the primary target of this compound is TopoIIα, there is evidence to suggest its involvement in other cellular processes. researchgate.netresearchgate.net Future investigations will likely delve deeper into these alternative mechanisms to gain a more comprehensive understanding of its biological effects.

In silico molecular docking studies have suggested potential interactions with other cancer-related macromolecules, including cyclin-dependent kinases (CDK-2, CDK-6), Bcl-2, VEGFR-2, and IGF-1R kinase. researchgate.net Although preliminary, these findings open up new avenues for research into the broader pharmacological profile of this compound and its analogues. researchgate.net For example, the interaction with Metnase, a DNA repair factor that associates with Topoisomerase IIα, has been shown to surprisingly increase the inhibitory activity of this compound, suggesting a complex interplay that could be exploited for therapeutic benefit. researchgate.net

Furthermore, research has indicated that this compound can induce G2-M cell cycle arrest and apoptosis, common outcomes for topoisomerase inhibitors. nih.gov Understanding the precise signaling pathways that lead to these cellular events will be critical. Investigations into its effects on pathways like the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis, are also underway. health.mil this compound derivatives have been shown to inhibit EMT and promote cell death in three-dimensional tumor cell cultures, highlighting a promising area for further study. health.mil

Integration of Advanced Synthetic Methodologies for Library Generation

The integration of advanced synthetic methodologies is crucial for generating diverse libraries of this compound analogues for high-throughput screening. broadinstitute.orgvipergen.com Techniques like combinatorial chemistry and diversity-oriented synthesis can accelerate the discovery of new derivatives with enhanced properties. broadinstitute.orgvipergen.com The development of new synthetic methods expands the chemical diversity of these libraries, increasing the probability of identifying lead compounds with optimal therapeutic profiles. broadinstitute.org Flow synthesis technology, for example, offers a rapid method for generating large and diverse chemical libraries. chemrxiv.org

Strategic Design for Overcoming Preclinical Development Challenges

Translating a promising compound from the laboratory to the clinic is a complex and challenging process. cellandgene.comitmedicalteam.pl For this compound and its analogues, several preclinical hurdles must be addressed. A key challenge is ensuring the safety and efficacy of the compound in preclinical models before human trials can begin. americanpharmaceuticalreview.com

Strategic design of preclinical studies will be essential. This includes selecting relevant animal models to assess pharmacodynamics and pharmacokinetics, as well as establishing a comprehensive safety and toxicity profile. americanpharmaceuticalreview.com Inadequate preclinical target validation is a major reason for the failure of drug candidates in later stages. pelagobio.com Therefore, robust preclinical models that accurately predict clinical efficacy are paramount. pelagobio.com

Furthermore, overcoming issues related to drug delivery and bioavailability will be a focus. The development of novel formulations or delivery systems could enhance the therapeutic potential of this compound analogues. Engaging with contract research organizations (CROs) with expertise in preclinical development can also help navigate the complexities of this phase. americanpharmaceuticalreview.com

Q & A

Q. What steps mitigate intellectual property conflicts when publishing this compound research?

- Methodological Answer : Conduct a freedom-to-operate (FTO) analysis prior to publication. Disclose patent-pending methods in supplementary materials only. Cite prior art comprehensively to avoid plagiarism allegations. For collaborative work, define authorship criteria using ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.